![molecular formula C20H20FN3O3 B2904256 2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379951-56-9](/img/structure/B2904256.png)
2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
The compound “2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile” is a complex organic molecule. It contains several functional groups, including a piperidine ring, a pyridine ring, a methoxy group, a fluoro group, and a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze molecular structures .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the nitrile group might undergo hydrolysis to form a carboxylic acid, or the fluoro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Antibacterial Activity
The structural analogs of this compound, particularly those involving the piperidine moiety, have been explored for their antibacterial properties. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have shown antibacterial effects against Staphylococcus aureus . This suggests that modifications of the core structure of “2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile” could lead to potent antibacterial agents.
Antimicrobial Drug Development
The advancement of antimicrobial drugs is a critical area of research. The compound’s structure could be altered by substituting different functional groups to improve antimicrobial activity. This process of structural modification is essential in developing new molecules with potential antimicrobial properties .
Alzheimer’s Disease Treatment
Derivatives of piperidine, such as N-benzylpiperidine benzisoxazole, are known to inhibit acetylcholinesterase (AChE), which is used in treating Alzheimer’s disease. The piperidine component of the compound could be modified to enhance its efficacy as an AChE inhibitor .
Antipsychotic Medication Intermediate
The compound is structurally related to paliperidone, an antipsychotic medication. It serves as an intermediate in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone. This indicates its potential application in the pharmaceutical synthesis of antipsychotic drugs .
Analgesic and Anticonvulsant Activities
Isoxazole derivatives, which share a similar structural motif with the compound, are known to exhibit analgesic and anticonvulsant activities. This suggests that the compound could be investigated for its potential use in pain relief and seizure control .
Cancer Research
The compound’s framework is similar to that of isoxazole derivatives, which have been found to possess anticancer activities. This implies that “2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile” could be a candidate for cancer research, potentially leading to the development of new anticancer drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-26-18-5-4-16(10-17(18)21)20(25)24-8-2-3-15(12-24)13-27-19-9-14(11-22)6-7-23-19/h4-7,9-10,15H,2-3,8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFUJDGPTMVWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile |
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